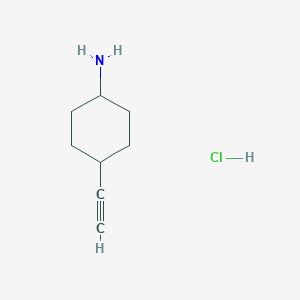

cis-4-Ethynylcyclohexanamine hydrochloride

Description

Substituted Cyclohexanamines

Substituted cyclohexanamines are a class of organic compounds that feature a cyclohexane (B81311) ring bearing an amino group and at least one other substituent. This structural framework is a cornerstone in medicinal chemistry and materials science. The cyclohexane ring serves as a rigid, three-dimensional scaffold that allows for precise spatial positioning of functional groups, which is critical for molecular recognition and biological activity.

Research has shown that 4-substituted cyclohexylamine (B46788) derivatives are valuable intermediates in the synthesis of a wide range of compounds. For instance, various 4-amino-4-aryl-cyclohexanones have been synthesized and investigated for their potent analgesic properties. google.com The synthesis of specific isomers, such as trans-4-methyl cyclohexylamine, is often pursued for use as key building blocks in the creation of more complex molecules. google.com The preparation of these compounds frequently involves multi-step synthetic routes, including rearrangement reactions or catalytic hydrogenation, to achieve the desired stereochemistry and substitution pattern. google.com

Ethynyl (B1212043) Moieties

The ethynyl group (–C≡CH), a terminal alkyne, is a highly versatile and valuable functional group in organic synthesis. Its presence in a molecule opens up a vast array of potential chemical transformations.

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction allows for the efficient and specific formation of triazole rings, linking different molecular fragments together.

Synthetic Intermediate: The ethynyl group can be readily converted into other functional groups. For example, it can undergo hydration to form a methyl ketone, or it can be used in coupling reactions (like the Sonogashira coupling) to form carbon-carbon bonds with aryl or vinyl halides.

Pharmacophore Element: In medicinal chemistry, the ethynyl group is recognized as a privileged structural feature. chemicalbook.com Its linear and rigid nature makes it an effective linker between two pharmacophores. chemicalbook.com Furthermore, it can act as a bioisostere for other chemical groups and has been incorporated into numerous compounds targeting a wide range of proteins. chemicalbook.com

The combination of a defined stereochemical scaffold (the cis-cyclohexanamine) with a versatile chemical handle (the ethynyl group) makes molecules like cis-4-Ethynylcyclohexanamine hydrochloride potentially valuable building blocks for creating diverse and complex molecular architectures.

Properties

IUPAC Name |

4-ethynylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUGZCIGKYCWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803593-39-6 | |

| Record name | 4-ethynylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations in Cyclohexane Derivatives, Emphasizing the Cis Configuration

The stereochemistry of cyclohexane (B81311) derivatives is a fundamental concept in organic chemistry that dictates their three-dimensional shape and, consequently, their physical and chemical properties. For a 1,4-disubstituted cyclohexane like cis-4-Ethynylcyclohexanamine hydrochloride, the spatial arrangement of the amine and ethynyl (B1212043) groups is critical.

Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain. nih.gov In this conformation, the hydrogen atoms (and any substituents) attached to the ring carbons occupy one of two types of positions:

Axial (a): Positions that are perpendicular to the general plane of the ring, pointing up or down.

Equatorial (e): Positions that are in the general plane of the ring, pointing out from the "equator."

For 1,4-disubstituted cyclohexanes, two diastereomers are possible: cis and trans.

In the cis isomer , both substituents are on the same side of the ring's plane. In the chair conformation, this arrangement requires one substituent to be in an axial position and the other to be in an equatorial position (a,e or e,a).

In the trans isomer , the substituents are on opposite sides of the ring. This results in both substituents being in equatorial positions (e,e) or both being in axial positions (a,a).

The chair conformation can undergo a "ring flip," where one chair form converts into another. During this process, all axial positions become equatorial, and all equatorial positions become axial.

Generally, a substituent prefers the equatorial position to avoid steric strain with the other axial substituents on the same side of the ring (known as 1,3-diaxial interactions). Therefore, the most stable conformation of a substituted cyclohexane is the one that places the largest number of substituents, or the bulkiest substituent, in an equatorial position.

For this compound, the amine and ethynyl groups are on the same side of the ring. This means that in any given chair conformation, one group will be axial and the other equatorial. The molecule will exist as a rapid equilibrium between the two chair conformers.

| Isomer | Substituent Orientation | Chair Conformation Stability |

| cis-1,4 | On the same side (one axial, one equatorial) | Exists as an equilibrium of two equally energetic chair conformers (assuming substituents are of similar size). |

| trans-1,4 | On opposite sides (both equatorial or both axial) | The di-equatorial (e,e) conformer is significantly more stable and is the predominant form. The di-axial (a,a) conformer is highly disfavored due to severe steric strain. |

The Role of Amine Hydrochloride Salts in Chemical Stability and Reactivity Studies

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of potential synthetic routes. The primary challenge lies in the stereocontrolled installation of the amine and ethynyl (B1212043) groups in a cis relationship on the cyclohexane (B81311) scaffold.

Approaches to Cyclohexane Ring Construction

The cyclohexane ring itself can be constructed through various methods, although for a simple, non-fused system like this, the starting material is typically a pre-formed cyclohexane derivative. Common strategies involve the functionalization of readily available starting materials such as cyclohexanone (B45756) or 1,4-cyclohexanedione. The inherent conformational flexibility of the cyclohexane ring, existing predominantly in a chair conformation, must be considered in all synthetic steps to ensure the desired stereochemical outcome. youtube.comyoutube.comd-nb.infoyoutube.com

Introduction of the Amine Functionality with Stereocontrol

The stereoselective introduction of the amine group is a critical step. Several strategies can be envisioned:

Reductive Amination of a Ketone: A common approach involves the reductive amination of a 4-substituted cyclohexanone. The stereochemical outcome of the reduction of the intermediate imine or enamine is crucial. The use of bulky reducing agents can favor the formation of the equatorial amine, which, depending on the conformation of the starting material, can lead to the desired cis or trans product.

From a Hydroxyl Group: An alternative is the conversion of a hydroxyl group with the correct stereochemistry to an amine via a Mitsunobu reaction with a nitrogen nucleophile or through a two-step oxidation-reductive amination sequence. The synthesis of cis-4-aminocyclohexanol, a potential precursor, has been reported through various methods, including the hydrogenation of 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride. youtube.com

Enzymatic Transamination: Biocatalytic methods using transaminases offer a highly stereoselective route to amines. For instance, the transamination of 4-hydroxycyclohexanone (B83380) can be controlled to yield either the cis or trans aminocyclohexanol, depending on the choice of enzyme.

Incorporation of the Ethynyl Group

The introduction of the ethynyl group can be achieved at different stages of the synthesis. A key disconnection points to the reaction of a nucleophilic acetylene (B1199291) equivalent with an electrophilic carbon on the cyclohexane ring.

Ethynylation of a Ketone: A widely used method is the addition of an acetylide anion (e.g., from lithium acetylide or ethynylmagnesium bromide) to a ketone. In this case, addition to a 4-aminocyclohexanone (B1277472) derivative would be a plausible route. The stereochemistry of the resulting tertiary alcohol would need to be controlled or subsequently corrected.

From a Carboxylic Acid or Aldehyde: If the synthesis proceeds via a 4-aminocyclohexanecarboxylic acid or aldehyde, the ethynyl group can be installed using methods like the Corey-Fuchs or Seyferth-Gilbert homologation.

Total Synthesis Approaches and Pathways

Based on the retrosynthetic analysis, several total synthesis pathways can be proposed. The key is the strategic sequencing of the introduction of the amine and ethynyl functionalities to ensure the desired cis stereochemistry.

Stereoselective Amination and Ethynylation Pathways

A plausible synthetic route would commence with a readily available starting material like 1,4-cyclohexanedione.

One potential pathway involves the following key steps:

Monoprotection of 1,4-cyclohexanedione: To allow for selective functionalization at one carbonyl group.

Stereoselective Reductive Amination: The remaining ketone is subjected to reductive amination to install the amine group. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis-isomer. For instance, reduction of an intermediate oxime or imine from the less hindered face would typically lead to the equatorial amine, which in a chair conformation would be cis to an axial substituent at the 4-position or trans to an equatorial one.

Deprotection and Ethynylation: The protecting group on the second carbonyl is removed, and the resulting ketone is then subjected to ethynylation using an acetylide reagent.

Reduction of the Tertiary Alcohol: The resulting tertiary alcohol from the ethynylation step would then need to be deoxygenated to afford the final ethynyl group. This can be a challenging transformation.

An alternative and potentially more stereocontrolled approach could involve:

Synthesis of cis-4-Aminocyclohexanol: This can be achieved through established methods. youtube.com

Protection of the Amine and Alcohol: The amino and hydroxyl groups are protected with suitable orthogonal protecting groups.

Oxidation of the Alcohol: The protected alcohol is oxidized to a ketone.

Ethynylation: The ketone is then reacted with an acetylide to introduce the ethynyl group, forming a tertiary alcohol.

Deoxygenation and Deprotection: The tertiary alcohol is deoxygenated, and the protecting groups are removed to yield the final product, which is then converted to the hydrochloride salt.

The following table summarizes a hypothetical synthetic sequence based on the latter approach:

| Step | Reaction | Reagents and Conditions | Intermediate |

| 1 | Synthesis of cis-4-Aminocyclohexanol | Hydrogenation of 2-Oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride | cis-4-Aminocyclohexanol |

| 2 | Amine Protection | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-cis-4-aminocyclohexanol |

| 3 | Alcohol Protection | TBDMSCl, Imidazole, DMF | N-Boc-cis-4-(tert-butyldimethylsilyloxy)cyclohexanamine |

| 4 | Silyl Ether Deprotection | TBAF, THF | N-Boc-cis-4-aminocyclohexanol |

| 5 | Oxidation | PCC, CH₂Cl₂ | N-Boc-4-oxocyclohexanamine |

| 6 | Ethynylation | Ethynylmagnesium bromide, THF | N-Boc-cis-4-ethynyl-4-hydroxycyclohexanamine |

| 7 | Deoxygenation (e.g., Barton-McCombie) | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | N-Boc-cis-4-ethynylcyclohexanamine |

| 8 | Deprotection and Salt Formation | HCl in Dioxane | This compound |

This table presents a hypothetical pathway and the specific conditions would require experimental optimization.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable chiral starting material would ideally contain a pre-functionalized cyclohexane ring with the correct stereochemistry at one or more centers.

A potential chiral pool starting material could be a derivative of quinic acid or shikimic acid, which possess a functionalized cyclohexane ring. However, significant chemical manipulation would be required to remove unwanted functional groups and install the desired amine and ethynyl moieties with the correct cis stereochemistry. This approach can often be lengthy and may not be the most efficient for a relatively simple target like this compound unless a very specific enantiomer is required.

For instance, starting from (-)-quinic acid, a known precursor for various cyclohexane derivatives, one could envision a multi-step sequence involving:

Protection of the diol and carboxylic acid functionalities.

Oxidative cleavage of the C2-C3 bond.

Functional group interconversions to introduce the amine at C4 and a precursor to the ethynyl group at C1.

This strategy is generally more complex than de novo synthesis for this particular target.

De Novo Asymmetric Synthesis Methodologies

A de novo synthesis, which builds a complex molecule from simple precursors, offers the advantage of introducing chirality early in the synthetic sequence. wikipedia.org For a molecule like cis-4-ethynylcyclohexanamine, an asymmetric de novo approach could start from a prochiral cyclohexanone derivative or a cyclic precursor that allows for stereocontrolled functionalization.

One potential strategy involves the enzymatic desymmetrization of a 4-substituted prochiral cyclohexanone. While specific enzymes for the direct asymmetric amination of 4-ethynylcyclohexanone are not extensively documented, enzymatic reductive amination platforms have been developed for the stereocontrolled synthesis of 4-substituted cyclohexylamines. researchgate.net These biocatalytic systems can provide access to either cis or trans isomers with high stereoselectivity.

Another powerful de novo approach begins with a Diels-Alder reaction to construct the cyclohexane ring with initial stereocontrol. For instance, a reaction between a suitable diene and dienophile can establish the relative stereochemistry of substituents, which are then further manipulated. A reported synthesis of cis-4-aminocyclohexanol hydrochloride utilizes a hetero-Diels-Alder reaction between a nitroso compound and 1,3-cyclohexadiene (B119728) to form a bicyclic intermediate. chemicalbook.com Subsequent hydrogenation and ring opening afford the desired cis-1,4-amino alcohol functionality. This core can then be further functionalized to introduce the ethynyl group.

A synthesis starting from N-(2,4-cyclohexadien-1-yl)phthalimide, which itself can be prepared from tricarbonyl(cyclohexadienyl)iron(1+), provides a versatile platform for the de novo synthesis of various aminocyclitols. nih.gov Through a series of stereocontrolled transformations such as dihydroxylation and epoxidation, a variety of stereochemically diverse polyhydroxylated aminocyclohexanes can be accessed. nih.gov This methodology could be adapted to introduce the ethynyl group at the C4 position.

| Starting Material | Key Asymmetric Step | Resulting Intermediate | Reference(s) |

| 4-Substituted Prochiral Cyclohexanone | Enzymatic Reductive Amination | cis- or trans-4-Substituted Cyclohexanamine | researchgate.net |

| 1,3-Cyclohexadiene | Hetero-Diels-Alder Reaction | 2-Oxa-3-aza-bicyclo[2.2.2]oct-5-ene | chemicalbook.com |

| N-(2,4-Cyclohexadien-1-yl)phthalimide | Dihydroxylation/Epoxidation | Polyhydroxylated Aminocyclohexanes | nih.gov |

Key Reaction Steps and Mechanistic Insights

The construction of this compound relies on a series of well-orchestrated reaction steps. The stereochemical outcome of each step is critical to achieving the desired cis configuration of the final product.

Achieving the cis relationship between the amine and a second substituent at the C4 position of a cyclohexane ring is a significant synthetic hurdle. Direct reductive amination of 4-ethynylcyclohexanone would likely result in a mixture of cis and trans isomers, necessitating a challenging separation. Therefore, more stereocontrolled methods are preferred.

A robust strategy involves the initial stereoselective reduction of a ketone to an alcohol, followed by substitution with an amine precursor. For example, the reduction of 4-substituted cyclohexanones can be directed to yield the cis-alcohol. This can be achieved with high selectivity using specific catalysts, such as iridium or ruthenium complexes, or through enzymatic reductions. youtube.comnih.gov

Once the cis-alcohol is obtained, a Mitsunobu reaction can be employed to introduce an amine functionality. The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including amines, typically with complete inversion of stereochemistry. nih.govorganic-chemistry.orgresearchgate.net In this context, the cis-alcohol would be reacted with a nitrogen nucleophile like phthalimide (B116566) or an azide (B81097) source (e.g., hydrazoic acid or diphenylphosphoryl azide) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov This would produce the trans-substituted intermediate. Subsequent reduction of the azide or deprotection of the phthalimide yields the primary amine. To obtain the target cis-amine, one would need to start with the corresponding trans-alcohol.

Another approach involves the ring-opening of a cyclohexene (B86901) oxide. Nucleophilic attack of an amine on cyclohexene oxide typically proceeds via an SN2 mechanism at the less sterically hindered carbon, resulting in a trans-1-amino-2-hydroxycyclohexane derivative. researchgate.netpearson.commasterorganicchemistry.com This intermediate could then be manipulated to introduce the ethynyl group at the C4 position.

The introduction of the ethynyl group is a key carbon-carbon bond-forming reaction. A common and effective method for the ethynylation of ketones is the addition of an acetylide anion. To avoid issues with the handling of acetylene gas, protected forms of acetylene are often used. Trimethylsilylacetylene is a widely used reagent for this purpose. wikipedia.org

The ketone, for instance, a protected 4-aminocyclohexanone, can be treated with the lithium salt of trimethylsilylacetylene. This reaction is often performed at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The use of cerium(III) chloride can sometimes improve the yield and selectivity of the addition. google.com The resulting product is a tertiary alcohol with a trimethylsilyl-protected ethynyl group. The trimethylsilyl (B98337) protecting group can be readily removed under mild conditions, for example, using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol, to reveal the terminal alkyne. rsc.org

| Ketone Substrate | Ethynylation Reagent | Key Conditions | Product | Reference(s) |

| Cyclohexanone | Trimethylsilylacetylene/n-BuLi | THF, low temperature | 1-(Trimethylsilylethynyl)cyclohexan-1-ol | google.comrsc.org |

| Acetophenone | Bis(trimethylsilyl)acetylene/KHMDS | THF | 3-Phenyl-1-(trimethylsilyl)but-1-yn-3-ol | rsc.org |

Organic synthesis relies heavily on the interconversion of functional groups to build molecular complexity. In the synthesis of this compound, several such transformations are critical.

As mentioned in section 2.3.1, the conversion of an alcohol to an amine is a key step. The use of a Mitsunobu reaction to introduce an azide, followed by reduction, is a prime example of a functional group interconversion that proceeds with predictable stereochemistry. The reduction of the azide to a primary amine is typically achieved with high yield using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). organic-chemistry.org

The final step in the synthesis is the formation of the hydrochloride salt. Amines are basic and readily react with strong acids like hydrochloric acid (HCl) in a classic acid-base reaction to form ammonium salts. youtube.com This transformation is often advantageous as the resulting hydrochloride salts are typically crystalline solids that are more stable and easier to handle than the corresponding free amines. acs.orggla.ac.uk

The formation of the hydrochloride salt is generally straightforward. The free amine, dissolved in a suitable organic solvent such as diethyl ether, ethyl acetate (B1210297), or isopropanol, is treated with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) or with aqueous HCl. youtube.comsciencemadness.org The hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate out of the solution. youtube.com The solid can then be isolated by filtration, washed with a cold solvent to remove any impurities, and dried under vacuum. sciencemadness.org The crystallinity of the salt can often be improved by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695)/ether or isopropanol. sciencemadness.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

NMR spectroscopy is the most powerful technique for elucidating the solution-state structure of this compound. The cis-1,4-disubstitution pattern on the cyclohexane ring dictates specific spatial relationships and through-bond connectivities that are observable and quantifiable through various NMR experiments. In the chair conformation, one substituent will be in an axial position while the other is in an equatorial position. Ring flipping leads to an equilibrium between two chair conformers. libretexts.orglibretexts.org

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals are expected for the ethynyl proton, the methine protons at C1 and C4, and the methylene (B1212753) protons of the cyclohexane ring.

The proton on the carbon bearing the ammonium group (H1) and the proton on the carbon with the ethynyl group (H4) are key diagnostic signals. Due to the electron-withdrawing nature of the -NH₃⁺ group, the H1 proton is expected to be deshielded and appear at a downfield chemical shift, typically in the range of δ 3.0-3.5 ppm. The H4 proton, adjacent to the ethynyl group, would also be shifted downfield compared to an unsubstituted cyclohexane, likely appearing around δ 2.5-3.0 ppm. The terminal alkyne proton (-C≡C-H) has a characteristic chemical shift, generally found in the region of δ 2.0-2.5 ppm, influenced by the magnetic anisotropy of the triple bond. libretexts.org

The cyclohexane ring protons (H2, H3, H5, H6) will appear as complex multiplets in the aliphatic region (δ 1.2-2.2 ppm). The cis configuration leads to a dynamic equilibrium of chair conformations where the substituents are axial/equatorial and equatorial/axial. At room temperature, this ring flipping is fast on the NMR timescale, resulting in averaged chemical shifts for the axial and equatorial protons at each position. youtube.comyoutube.com The multiplicity of the H1 and H4 signals, resulting from coupling (³JHH) to adjacent methylene protons, provides information about their local environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-C(1) | 3.0 - 3.5 | m | - |

| H-C(4) | 2.5 - 3.0 | m | - |

| -C≡C-H | 2.0 - 2.5 | t | ~2.5 Hz (long range) |

| -NH₃⁺ | 7.5 - 8.5 | br s | - |

Note: Predicted values are based on typical shifts for substituted cyclohexanes and functional groups. Actual values may vary. 'm' denotes multiplet, 't' denotes triplet, 'br s' denotes broad singlet.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the substituent effects and the hybridization of the carbon atoms.

The carbons of the ethynyl group are characteristic: the terminal carbon (-C≡C -H) typically resonates around δ 70-75 ppm, while the quaternary carbon attached to the ring (C ≡C-H) appears further downfield, around δ 80-85 ppm. organicchemistrydata.org The carbon atom bearing the ammonium group (C1) is deshielded and expected in the δ 50-55 ppm region. The carbon attached to the ethynyl group (C4) would be found around δ 30-35 ppm. The remaining cyclohexane methylene carbons (C2, C3, C5, C6) will resonate in the upfield region, typically between δ 25-35 ppm. organicchemistrydata.orgnih.govresearchgate.net The cis-stereochemistry influences these shifts, with axial and equatorial substituent effects causing slight variations compared to the trans isomer. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH-NH₃⁺) | 50 - 55 |

| C4 (-CH-C≡CH) | 30 - 35 |

| C2, C6 | 28 - 33 |

| C3, C5 | 25 - 30 |

| -C ≡CH | 80 - 85 |

Note: Predicted values are based on typical shifts for substituted cyclohexanes and functional groups. Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the cis stereochemistry. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between H1 and its neighboring protons on C2 and C6. Similarly, H4 would show correlations to its neighbors on C3 and C5. This helps to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. youtube.com This spectrum would definitively link each proton signal to its corresponding carbon signal (e.g., H1 to C1, H4 to C4, the ethynyl proton to its carbon), confirming the assignments made from 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is key for stereochemical assignment. researchgate.net In the predominant chair conformation where, for example, the ethynyl group is equatorial and the ammonium group is axial, a NOESY experiment would show a correlation between the axial H1 and the other axial protons on C3 and C5. Conversely, the equatorial H4 would show correlations to nearby equatorial and axial protons. These through-space interactions provide unequivocal evidence for the cis relative stereochemistry of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are dominated by the characteristic absorptions of its key functional groups.

Ethynyl Group: The terminal alkyne gives rise to two very distinct and diagnostic peaks.

C-H Stretch: A sharp, strong absorption is expected in the IR spectrum around 3330-3270 cm⁻¹ corresponding to the stretching vibration of the ≡C-H bond. libretexts.orgorgchemboulder.com

C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium, sharp band in the range of 2260-2100 cm⁻¹. orgchemboulder.comdummies.com This band is often stronger and more easily observed in the Raman spectrum due to the polarizability change during the vibration. nih.gov

Amine Hydrochloride Group: The protonated amine (-NH₃⁺) exhibits several characteristic vibrations.

N-H Stretch: A broad, strong absorption band is expected in the region of 3200-2800 cm⁻¹. This band arises from the symmetric and asymmetric stretching vibrations of the N-H bonds and often overlaps with the C-H stretching region. Its broadness is a result of extensive hydrogen bonding. nist.gov

N-H Bend: The ammonium bending (scissoring) vibrations typically appear as a strong band around 1600-1500 cm⁻¹. caltech.edu

Table 3: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | 3330 - 3270 | Strong, Sharp | Medium |

| Terminal Alkyne | C≡C stretch | 2260 - 2100 | Weak-Medium, Sharp | Strong |

| Amine Hydrochloride | N-H stretch | 3200 - 2800 | Strong, Broad | Medium, Broad |

| Amine Hydrochloride | N-H bend | 1600 - 1500 | Strong | Weak |

| Cyclohexane | C-H stretch | 2950 - 2850 | Strong | Strong |

The presence of the ammonium hydrochloride group introduces significant hydrogen bonding, which profoundly influences the IR spectrum. The -NH₃⁺ group acts as a strong hydrogen bond donor, interacting with the chloride counter-ion and potentially with the π-system of the ethynyl group of neighboring molecules in the solid state.

This extensive hydrogen bonding network is primarily responsible for the significant broadening of the N-H stretching band observed in the 3200-2800 cm⁻¹ region. caltech.eduresearchgate.net The position and shape of this band can provide insights into the strength and nature of these intermolecular interactions. nih.gov Any shifts in the C≡C stretching frequency compared to non-hydrogen-bonded analogs could also indicate an interaction between the alkyne's π-electrons and the hydrogen bond network. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C8H14ClN. The expected exact mass would be calculated and compared against the experimentally determined value. However, no published HRMS data for this compound could be located.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of cis-4-Ethynylcyclohexanamine) to generate a fragmentation spectrum. This spectrum provides valuable information about the compound's structure by revealing characteristic neutral losses and fragment ions. For instance, the fragmentation of related cyclohexylamine (B46788) structures often involves cleavage of the cyclohexane ring or loss of the amine group. A detailed analysis of these pathways for this compound is not possible without experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique offers unambiguous proof of a molecule's connectivity, conformation, and stereochemistry.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

A successful single crystal X-ray diffraction study of this compound would precisely determine the spatial coordinates of each atom. This would confirm the cis relationship between the ethynyl and amine groups on the cyclohexane ring. Furthermore, it would reveal the preferred conformation of the cyclohexane ring, which typically adopts a chair conformation to minimize steric strain. Studies on similar cis-1,4-disubstituted cyclohexanes have confirmed such conformational preferences. nih.govnih.gov However, no specific crystallographic report for this compound has been deposited in structural databases.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This analysis reveals intermolecular interactions, such as hydrogen bonds, which are expected between the ammonium group (N-H) and the chloride anion, as well as potentially weaker interactions involving the ethynyl group. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. Without a crystal structure, this analysis remains speculative.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Chiroptical Spectroscopy)

Other spectroscopic techniques could provide further structural information. UV-Vis spectroscopy would be expected to show minimal absorption in the 200-800 nm range, as the compound lacks significant chromophores. Chiroptical spectroscopy, such as circular dichroism, would be relevant if the compound were resolved into its individual enantiomers, but no information regarding its chiral properties or separation is available.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of the Cyclohexane (B81311) Ring

The conformational landscape of the cyclohexane ring in cis-4-Ethynylcyclohexanamine hydrochloride is a critical determinant of its physical and chemical properties. Molecular modeling and conformational analysis reveal that substituted cyclohexanes, such as this compound, predominantly adopt a chair conformation to minimize steric strain. sapub.orgnih.gov The relative stability of different chair conformations is largely influenced by the steric hindrance introduced by substituents, particularly through 1,3-diaxial interactions. sapub.org

For a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is equatorial. The larger the substituent, the greater the energetic penalty of it occupying an axial position due to more significant 1,3-diaxial interactions. sapub.org In the case of this compound, the ethynyl (B1212043) and amino groups are the substituents. Theoretical calculations suggest that such compounds will exist predominantly in a ring-puckering form that is stabilized by factors like intramolecular hydrogen bonding. researchgate.net The chair conformation where the bulkier substituent occupies the equatorial position is generally favored to enhance stability. sapub.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT provides insights into the molecule's potential for participating in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. In cycloaddition reactions, for instance, the interaction between the HOMO of a diene and the LUMO of a dienophile is crucial. nih.gov For this compound, the electronic properties of the ethynyl and amino groups will significantly influence the HOMO and LUMO energy levels, thereby dictating its reactivity profile. DFT calculations at specific levels of theory, such as M06-2X with a 6-311+G(d,p) basis set, can provide optimized geometric structures and energetics, offering a detailed picture of the molecule's electronic landscape. nih.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. These computational approaches can predict spectroscopic data, such as mass spectra, by simulating fragmentation patterns upon ionization. researchgate.net

For instance, quantum chemistry electron ionization mass spectrometry (QCxMS) can be employed to predict electron ionization mass spectra (EIMS). researchgate.net This involves calculating the molecular structure and simulating its fragmentation, which can then be compared with experimental data for validation. researchgate.net The analysis of predicted mass spectral patterns can reveal distinct correlations between the molecular structure and its fragmentation behavior. researchgate.net This predictive capability is invaluable for identifying characteristic peaks and understanding the fragmentation mechanisms of the molecule, thereby facilitating its identification and structural elucidation. researchgate.net

Investigation of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry offers a powerful lens through which to investigate the intricate details of reaction mechanisms and the fleeting nature of transition states involved in the synthesis of this compound. Theoretical studies can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.

For example, in reactions involving cyclohexane derivatives, computational models can be used to determine the energies of various isomers and conformations, thereby predicting which products are more stable and likely to form. sapub.org By calculating the structures and energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction kinetics and thermodynamics can be achieved. This knowledge is crucial for optimizing synthetic routes, improving yields, and controlling stereochemistry.

Chemical Reactivity and Derivatization Studies

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent reactions of terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." alfa-chemistry.cominterchim.fr This reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazoles by reacting the ethynyl group of cis-4-ethynylcyclohexanamine with an organic azide (B81097). wikipedia.orgorganic-chemistry.org The reaction is known for its reliability, broad functional group tolerance, and high yields. organic-chemistry.orgnih.gov The process is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. wikipedia.org The use of a stabilizing ligand can further enhance the reaction rate and prevent oxidative side reactions. nih.govnih.gov

The resulting triazole ring is a stable, aromatic linker that can be used to connect the cyclohexylamine (B46788) core to other molecules, including biomolecules, polymers, or fluorescent tags. The amine functionality on the cyclohexane (B81311) ring typically does not interfere with the CuAAC reaction, especially when the amine is protonated as the hydrochloride salt, making it a chemoselective transformation. researchgate.net

Table 1: Representative Conditions for CuAAC Reaction

| Parameter | Condition |

| Alkyne | cis-4-Ethynylcyclohexanamine hydrochloride |

| Azide | Benzyl Azide (example) |

| Catalyst | Copper(II) Sulfate Pentahydrate |

| Reducing Agent | Sodium Ascorbate |

| Solvent | t-Butanol/Water (1:1) |

| Temperature | Room Temperature |

The ethynyl group can be fully or partially reduced to yield the corresponding alkane, cis-alkene, or trans-alkene, depending on the chosen reagents and reaction conditions. numberanalytics.com

Complete Reduction to Alkane: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas (H₂) will fully reduce the triple bond to a single bond, yielding cis-4-ethylcyclohexanamine. libretexts.orglibretexts.org This reaction is typically quantitative and proceeds through an alkene intermediate which is not isolated. libretexts.org

Partial Reduction to cis-Alkenes: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-addition of hydrogen, resulting in the formation of cis-4-vinylcyclohexanamine. libretexts.orgorganicchemistrytutor.comyoutube.comlibretexts.org

Partial Reduction to trans-Alkenes: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, facilitates the anti-addition of hydrogen atoms across the triple bond. libretexts.orgorganicchemistrytutor.comlibretexts.org This method produces trans-4-vinylcyclohexanamine. It is important to note that this method might be complicated by the acidic proton of the terminal alkyne, which can be deprotonated by the strong base, potentially inhibiting the reaction. organicchemistrytutor.com

Table 2: Alkyne Reduction Methods and Products

| Desired Product | Reagents | Stereochemistry |

| Alkane (Ethyl) | H₂, Pd/C | N/A |

| cis-Alkene (Vinyl) | H₂, Lindlar's Catalyst | Syn-addition |

| trans-Alkene (Vinyl) | Na, liquid NH₃ | Anti-addition |

The terminal alkyne of this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.org This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orgwikipedia.org

The Sonogashira coupling is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.orgwikipedia.org The amine base, often an alkylamine like triethylamine (B128534) or piperidine, is crucial for the reaction mechanism. libretexts.org Given that the substrate itself is an amine, its role and potential interference in the catalytic cycle would need to be considered, possibly by using it in excess or by adding another amine base. This reaction allows for the direct attachment of aromatic or vinylic substituents to the ethynyl group, generating arylalkynes and conjugated enynes, respectively. libretexts.org

Table 3: Typical Sonogashira Coupling Reaction Components

| Component | Example | Role |

| Alkyne | This compound | Substrate |

| Coupling Partner | Iodobenzene | Aryl Halide |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst |

| Base | Triethylamine or Diisopropylethylamine | Base |

| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Solvent |

Reactions at the Amine Functionality

The primary amine group on the cyclohexane ring is a nucleophilic center that readily undergoes reactions such as acylation, sulfonylation, and alkylation. wikipedia.orgatamanchemicals.com These reactions are fundamental in modifying the properties and applications of the parent molecule.

Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. chemcess.com For example, reaction with acetyl chloride would yield N-(cis-4-ethynylcyclohexyl)acetamide. These reactions are typically high-yielding and can be performed under mild conditions. The choice of base is important to neutralize the HCl generated during the reaction.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine yields sulfonamides. acs.org This transformation is useful for introducing sulfonyl groups, which are common pharmacophores in medicinal chemistry.

Table 4: Acylation and Sulfonylation of the Amine Group

| Reaction | Reagent | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Acylation | Acetic Anhydride (B1165640) | Amide |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |

Alkylation of the primary amine can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemcess.com Direct alkylation with alkyl halides can be difficult to control and may result in a mixture of products. journals.co.za

Reductive amination provides a more controlled method for mono-alkylation. This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield a secondary amine. Repeating this process with another equivalent of an aldehyde or ketone can lead to the tertiary amine.

The alkylation of cyclohexylamine can also be achieved using alcohols as alkylating agents in the presence of specific catalysts. chemcess.commdpi.com

Table 5: Amine Alkylation Strategies

| Method | Reagents | Product |

| Direct Alkylation | Methyl Iodide (excess) | Quaternary Ammonium Salt |

| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine (Secondary Amine) |

| Catalytic Alkylation | Methanol, Nickel Catalyst | Methylamine (Secondary Amine) |

Condensation Reactions with Carbonyl Compounds

No published studies on the condensation reactions of this compound with carbonyl compounds such as aldehydes or ketones were found.

Modifications and Transformations of the Cyclohexane Ring

No published research detailing the modification or transformation of the cyclohexane ring of this compound was identified.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The bifunctional nature of cis-4-Ethynylcyclohexanamine hydrochloride makes it an intriguing candidate for the synthesis of intricate molecular structures. The amine and alkyne groups can be reacted in a sequential or orthogonal fashion to build up molecular complexity.

While no direct examples are documented, one could envision intramolecular reactions of a suitably functionalized derivative of this compound to form bicyclic or other polycyclic systems. For instance, if the amine were to be acylated with a haloaryl acid, a subsequent intramolecular Sonogashira coupling could, in principle, lead to the formation of a novel ansa-type macrocycle. The cis-configuration would be crucial in dictating the feasibility and ring strain of such a cyclization.

Macrocycles are of significant interest in medicinal chemistry and materials science. evitachem.com The defined stereochemistry of this compound could serve as a "turn" element in a macrocyclic structure. A plausible synthetic route would involve the reaction of the amine with a diacid chloride to form a bis-amide, followed by a double Sonogashira coupling with a dihaloaromatic compound to complete the macrocyclization. The rigidity of the cyclohexane (B81311) core would impart a degree of pre-organization to the linear precursor, potentially aiding in the high-dilution cyclization step.

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry relies on non-covalent interactions to form large, ordered structures. The functional groups on this compound could participate in hydrogen bonding (amine) and potentially π-stacking or coordination (alkyne). However, there is no available research demonstrating its use in forming specific supramolecular assemblies like cages, rotaxanes, or catenanes.

Applications in Materials Science (e.g., Polymer Synthesis, Functional Materials)

The terminal alkyne group is a valuable monomer component for polymerization reactions. For example, it could undergo polymerization through techniques like alkyne metathesis or be incorporated into polymers via click chemistry. The presence of the amine group offers a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, hydrophilicity, or for the attachment of other functional moieties. To date, no polymers or functional materials derived from this compound have been reported in the literature.

Advanced Analytical Methodologies for Purity and Quantitative Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate cis-4-Ethynylcyclohexanamine hydrochloride from impurities and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity determination and quantification of non-volatile compounds like this compound. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: The development of a robust HPLC method for this compound would focus on optimizing the separation of the main compound from potential impurities, such as stereoisomers (trans-isomer), synthetic precursors, or degradation products. A C18 column is a common choice for the stationary phase due to its versatility. sielc.comresearchgate.net The mobile phase composition is a critical parameter to adjust. A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is typically used. sielc.com The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and influence the retention of the amine by ensuring its protonation. sielc.comwaters.com

For enhanced detection, especially at low concentrations, derivatization of the primary amine group with a UV-active or fluorescent tag, such as o-phthaldiadehyde (OPA), can be employed. researchgate.netnih.gov This pre-column or online derivatization significantly increases the sensitivity of the method. nih.gov

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. smithers.com Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 1: Representative HPLC Method Parameters and Validation Summary for this compound Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of amines like this compound by GC can be problematic due to their polarity and low volatility, which often leads to poor peak shape and adsorption onto the column. researchgate.netnih.gov To overcome these challenges, derivatization is employed to convert the primary amine into a more volatile and thermally stable derivative. youtube.comyoutube.com

Common derivatization strategies for primary amines include:

Silylation: Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. youtube.com

Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to form a stable amide derivative. researchgate.net

Alkylation: Introduction of an alkyl group. youtube.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the detector being used. researchgate.net The ethynyl (B1212043) group in this compound is generally stable under typical GC conditions but its potential reactivity with certain derivatizing agents should be considered during method development.

Table 2: Comparison of Derivatization Reagents for GC Analysis of Primary Amines

| Derivatization Method | Reagent Example | Advantages | Considerations |

|---|---|---|---|

| Silylation | BSTFA | Forms volatile and thermally stable TMS derivatives. | Reagents are moisture-sensitive. |

| Acylation | TFAA | Produces stable amide derivatives with good chromatographic properties. | Can introduce electron-capturing groups for enhanced detection by ECD. |

| Alkylation | Alkyl Halides | Can be performed in aqueous solutions. | May result in a mixture of products if not optimized. |

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are indispensable for the structural elucidation of impurities and for highly sensitive and selective quantification.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. It is highly suited for the analysis of this compound, providing both retention time and mass-to-charge ratio (m/z) information. researchgate.netacs.org Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of amines, as the amino group is readily protonated. waters.comnih.gov The selection of mobile phase pH is crucial for optimizing both the chromatographic separation and the ionization efficiency. waters.com LC-MS/MS, which involves tandem mass spectrometry, can be used for even greater selectivity and for structural elucidation of unknown impurities by analyzing their fragmentation patterns. nih.govresearchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of the volatile derivatives of this compound. Following separation by GC, the eluting compounds are ionized (typically by electron ionization - EI) and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and its derivatives. nih.govnih.gov GC-MS is a powerful tool for identifying and quantifying volatile impurities that may not be amenable to LC-MS analysis. chromforum.orgnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical compounds. acs.orgnih.gov Unlike chromatographic techniques, qNMR can provide a direct measurement of the analyte concentration without the need for a chemically identical reference standard of the analyte itself. nih.govacs.org The quantification is based on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of this compound, a known amount of a high-purity internal standard is added to a precisely weighed sample of the compound. nih.gov The purity of the target compound is then calculated by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard. acs.org

Challenges in qNMR analysis of hydrochloride salts can include poor solubility or signal aggregation in common NMR solvents. researchgate.net The use of modified solvents, such as alkaline deuterated methanol, can help to overcome these issues by improving solubility and providing sharper signals, leading to more accurate and precise quantification. researchgate.net

Table 3: Key Parameters for qNMR Purity Assessment

| Parameter | Description | Typical Setting/Consideration |

|---|---|---|

| Internal Standard | A high-purity compound with sharp, well-resolved signals that do not overlap with the analyte signals. | Maleic acid, Dimethyl sulfone |

| Solvent | A deuterated solvent that fully dissolves both the analyte and the internal standard. | D₂O, Methanol-d₄ (potentially with base for hydrochloride salts) researchgate.net |

| Pulse Sequence | A simple pulse-acquire sequence is typically used. | A 90° pulse angle with a long relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification. |

| Data Processing | Careful phasing and baseline correction are essential. | Integration of non-overlapping, well-resolved signals. |

Elemental Analysis in the Context of Compound Purity Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. It serves as a crucial check of purity and confirms the empirical formula of a synthesized compound like this compound (C₈H₁₄ClN). The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.

The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence of the compound's purity and identity.

In the context of pharmaceutical quality control, elemental analysis is also used to detect and quantify elemental impurities, which can be toxic or affect the stability of the drug substance. smithers.comspectroscopyonline.comintertek.com Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed for the trace-level quantification of metallic and other elemental impurities according to regulatory guidelines. smithers.comufag-laboratorien.chspectroscopyonline.com

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₄ClN)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 60.17 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.84 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.77 |

| Total | 159.66 | 100.00 |

Future Directions and Emerging Research Avenues

Exploration of Novel Stereoselective Synthetic Pathways

The precise spatial arrangement of the ethynyl (B1212043) and amino groups in cis-4-Ethynylcyclohexanamine hydrochloride is crucial for its intended applications. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes to access this specific isomer. While methods for the synthesis of substituted cyclohexanes exist, achieving high cis selectivity in the presence of a reactive alkyne moiety presents a continuing challenge.

One promising avenue is the use of substrate-controlled diastereoselective reactions. This could involve the strategic placement of directing groups on a precursor molecule to guide the stereochemical outcome of key bond-forming reactions. Additionally, the development of novel catalytic systems that can enforce cis stereochemistry during the introduction of the ethynyl or amino group is a significant area for exploration. For instance, research into ruthenium catalysts with large steric hindrance has shown success in the highly selective synthesis of cis-1,4-cyclohexanediol from 1,4-cyclohexanedione. researchgate.net Similar catalyst design principles could be applied to the synthesis of this compound precursors.

Furthermore, the stereoselective synthesis of related cyclic structures, such as β,γ-epoxyhydroxylamines and 4-hydroxyalkyl-1,2-oxazetidines, has been achieved through methods like the addition of α-lithiated aryloxiranes to nitrones. nih.govmdpi.com Investigating analogous cycloaddition strategies and other modern synthetic methodologies could lead to more elegant and efficient pathways to the target molecule, minimizing the need for tedious and costly purification of diastereomers.

Development of Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic and functionalization methods. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

For instance, the synthesis of various nitrogen-containing heterocyclic compounds has been successfully achieved using green approaches, such as employing water or ethanol (B145695) as the reaction medium in the presence of a reusable solid acid catalyst like cellulose (B213188) sulfuric acid. nih.gov Exploring the applicability of such catalysts and solvent systems for the synthesis of this compound could significantly reduce the environmental impact of its production.

Moreover, the functionalization of the alkyne group offers numerous opportunities for green chemistry. Alkyne functionalization is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. mdpi.comnih.gov The development of recyclable catalytic systems, such as those based on polysiloxane-encapsulated metal nanoparticles or metal-organic frameworks (MOFs), for alkyne coupling reactions would be a significant advancement. mdpi.com These catalysts combine the high activity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts, aligning with the goals of sustainable chemistry.

Integration into Advanced Functional Material Platforms

The presence of both an alkyne and an amine group makes this compound an attractive building block for the creation of advanced functional materials. The terminal alkyne is a versatile handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent attachment of this molecule to other molecular entities or surfaces. sigmaaldrich.com

Future research is expected to explore the incorporation of this compound into various polymer architectures. For example, alkyne-functionalized monomers can be polymerized to create materials with unique electronic and optical properties. nih.govrsc.org The resulting polymers could find applications in organic electronics, sensors, or as responsive materials. The amine group, on the other hand, can be used to tune the solubility and processability of these materials or to introduce further functionality through amide bond formation. The synthesis of polymers containing ethynylene and ethynylene-thiophene-based units has demonstrated the potential to create materials with low band gaps and good thermal stability. researchgate.netmdpi.comnih.gov

Furthermore, the rigid cyclohexyl core can impart desirable properties to polymers and other materials, such as improved thermal stability and mechanical strength. The derivatization of cyclohexylamine (B46788) compounds has been shown to yield effective photostabilizers for organic materials like polyolefins. google.com By integrating this compound into polymer backbones or as pendant groups, novel materials with tailored properties for applications in coatings, adhesives, and composites can be developed. The ability to create alkyne-functionalized photo-cross-linkable polyesters highlights the potential for developing biocompatible and degradable materials for biomedical applications. nsf.gov

High-Throughput Experimentation in Derivatization Studies

To fully explore the chemical space accessible from this compound, high-throughput experimentation (HTE) techniques will be invaluable. The dual functionality of the molecule allows for a vast number of derivatives to be synthesized by reacting either the alkyne or the amine group. HTE platforms can be employed to rapidly synthesize libraries of these derivatives and screen them for desired properties.

A particularly promising approach is the use of desorption electrospray ionization mass spectrometry (DESI-MS) for high-throughput reaction screening and product characterization. Current time information in Cheshire West and Chester, GB. This technique allows for the rapid analysis of crude reaction mixtures, eliminating the need for time-consuming purification steps in the initial screening phase. For example, late-stage functionalization reactions, such as aza-Michael additions or sulfur(VI) fluoride (B91410) exchange (SuFEx) reactions, could be rapidly tested on the amine or alkyne moiety of this compound to generate diverse libraries of new compounds. Current time information in Cheshire West and Chester, GB.

The combination of HTE synthesis with high-throughput screening for biological activity or material properties will accelerate the discovery of new applications for derivatives of this compound. This approach is particularly relevant in drug discovery and materials science, where the rapid generation and evaluation of molecular diversity are key to success.

Below is a table summarizing the potential research avenues and their expected outcomes.

| Research Avenue | Key Methodologies | Expected Outcomes |

| Novel Stereoselective Synthetic Pathways | Substrate-controlled diastereoselective reactions, Novel catalytic systems (e.g., bulky ruthenium catalysts), Cycloaddition strategies | More efficient and cost-effective synthesis of the pure cis-isomer, Reduced reliance on chromatographic separation |

| Green Chemistry Approaches | Use of aqueous or ethanolic solvent systems, Recyclable solid acid catalysts, Recyclable nanocatalysts for alkyne functionalization | Reduced environmental impact of synthesis and functionalization, Increased sustainability of chemical processes |

| Integration into Advanced Functional Materials | "Click" chemistry (CuAAC), Polymerization of alkyne-functionalized monomers, Incorporation into polymer backbones or as pendant groups | Novel polymers with tailored electronic, optical, and mechanical properties, Development of functional materials for electronics, sensors, and biomedical applications |

| High-Throughput Experimentation | High-throughput synthesis of derivative libraries, Desorption electrospray ionization mass spectrometry (DESI-MS) for rapid screening | Accelerated discovery of new derivatives with desired biological activities or material properties, Rapid exploration of the chemical space around the core scaffold |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-4-Ethynylcyclohexanamine hydrochloride, and how can purity be verified?

- Methodological Answer :

- Synthesis : Cyclohexene derivatives can be functionalized via ethynylation under palladium-catalyzed cross-coupling conditions. For example, Suzuki-Miyaura coupling or Sonogashira reactions may be employed to introduce the ethynyl group . Post-synthesis, the amine group is protonated using hydrochloric acid to form the hydrochloride salt.

- Purification : Use recrystallization in ethanol or acetonitrile, followed by vacuum drying.

- Characterization : Validate purity via:

- HPLC (≥98% purity, C18 column, acetonitrile/water gradient).

- NMR (¹H and ¹³C spectra to confirm cyclohexane ring conformation and ethynyl group presence) .

- Data Table :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 5 mol% |

| CuI | Co-catalyst | 10 mol% |

| Solvent | THF or DMF | 60°C, 12 h |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Management :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Discard degraded material (≥12 months old) via certified hazardous waste services .

Q. How can researchers validate the stereochemical configuration of the cis isomer?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of ethynyl and amine groups.

- NOESY NMR : Detect spatial proximity of protons on the cyclohexane ring to distinguish cis/trans isomers .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Target Binding : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values .

- Control Groups : Include vehicle (DMSO/PBS) and positive controls (e.g., known receptor agonists/antagonists).

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves .

Q. How can contradictory data in stability or bioactivity studies be resolved?

- Methodological Answer :

- Root-Cause Analysis :

Experimental Variables : Check solvent purity, temperature fluctuations, or pH deviations .

Instrument Calibration : Validate HPLC/UPLC column performance and detector sensitivity .

- Replication : Repeat experiments with fresh batches under standardized conditions.

- Statistical Evaluation : Use ANOVA or t-tests to assess significance of outliers .

Q. What strategies optimize reaction yields for large-scale synthesis without industrial equipment?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands like XPhos to enhance turnover .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction rate.

- Data Table :

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄/CuI | DMF | 65 |

| PdCl₂(PPh₃)₂ | DMSO | 78 |

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Software Tools : Use Schrödinger Suite or AutoDock for molecular docking to predict receptor interactions.

- ADME Prediction : Employ SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

Reproducibility and Compliance

Q. What documentation is essential to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Records : Log batch numbers, synthesis dates, storage conditions, and purity certificates .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human studies .

Q. How should stability studies be structured to assess degradation under varying conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.